2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is notable for its potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer’s disease . The presence of the (4-methoxyphenyl)piperazine moiety in its structure is significant for its biological activity .
Properties
Molecular Formula |
C22H28N4O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C22H28N4O3/c1-29-19-9-7-18(8-10-19)24-11-13-25(14-12-24)22(28)16-26-21(27)15-17-5-3-2-4-6-20(17)23-26/h7-10,15H,2-6,11-14,16H2,1H3 |
InChI Key |
SFCPGVATVHCROB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. It primarily acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain . This action helps to improve cognitive function and slow the progression of neurodegenerative diseases. The compound’s interaction with the enzyme’s active site is facilitated by the (4-methoxyphenyl)piperazine moiety, which enhances its binding affinity .
Comparison with Similar Compounds
Compared to other pyridazinone derivatives, 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one stands out due to its unique structure and potent biological activity. Similar compounds include:
6-Phenyl-3(2H)-pyridazinone: Known for its anti-inflammatory properties.
6-(4-methoxyphenyl)-3(2H)-pyridazinone: Exhibits significant acetylcholinesterase inhibitory activity.
6-(4-chlorophenyl)-3(2H)-pyridazinone: Used in the development of cardiovascular drugs.
The uniqueness of this compound lies in its combination of the pyridazinone core with the (4-methoxyphenyl)piperazine moiety, which enhances its therapeutic potential .
Biological Activity
The compound 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule that has attracted significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C21H28N4O3
- Molecular Weight : 372.48 g/mol
Structural Features
The compound features a piperazine ring substituted with a methoxyphenyl group and a cyclohepta[c]pyridazinone core. This unique structure allows for diverse interactions with biological targets.
The primary mechanism of action for this compound involves its interaction with adrenergic receptors , specifically the alpha1 subtype. By binding to these receptors, it modulates various physiological responses such as vasoconstriction and neurotransmitter release.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this structure exhibit antidepressant-like effects in animal models by enhancing monoaminergic neurotransmission.
- Anxiolytic Effects : The compound has shown potential in reducing anxiety-related behaviors in preclinical studies. This effect is likely mediated through modulation of serotonin and norepinephrine pathways.
- Antinociceptive Properties : Preliminary studies suggest that the compound may provide pain relief by acting on pain pathways within the central nervous system.
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit certain enzymes related to neurotransmitter metabolism, which may contribute to its antidepressant effects.
In Vivo Studies
In vivo experiments using rodent models have shown significant reductions in anxiety-like behaviors when administered at specific dosages. For example:
Case Studies
- Case Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing depressive symptoms in a mouse model of chronic stress. The results indicated a significant increase in serotonin levels in the prefrontal cortex after treatment.
- Case Study on Pain Relief : Another study focused on the antinociceptive properties of similar compounds showed that administration led to reduced pain responses in models of inflammatory pain.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
